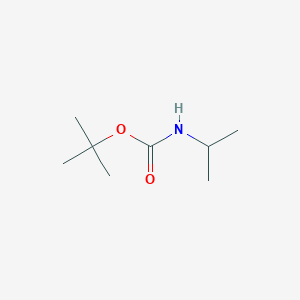

Tert-butyl N-propan-2-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

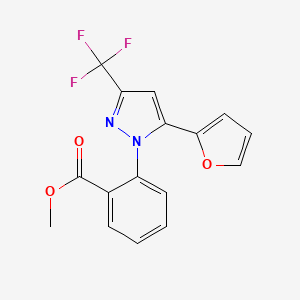

Tert-butyl N-propan-2-ylcarbamate, also known as di-tert-butyl dicarbonate or Boc-anhydride, is a carbamate derivative with the chemical formula C9H17NO3. It has a molecular weight of 159.23 .

Synthesis Analysis

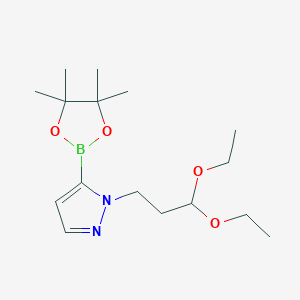

Tert-butyl N-propan-2-ylcarbamate can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . Another method involves an environmentally friendly, metal-free, and efficient C (sp2)–S coupling reaction protocol between aniline and low-cost tetraalkylthiuram disulfides .Molecular Structure Analysis

The molecular structure of Tert-butyl N-propan-2-ylcarbamate features a carbamate functionality. The N-hydroxycarbamate functionality is quite accurately planar with a torsion angle O (1)–C (1)–N (1)– (O3) of +2.1 (2)° .Chemical Reactions Analysis

Tert-butyl N-propan-2-ylcarbamate can participate in a variety of chemical reactions. For instance, it can undergo a metal-free, tert-butyl nitrite promoted C (sp2)–S coupling reaction to synthesize aryl dithiocarbamates . It can also react with nitriles in the presence of Cu(OTf)2 to produce N-tert-butyl amides .Physical And Chemical Properties Analysis

Tert-butyl N-propan-2-ylcarbamate is a powder at room temperature with a melting point of 72-73°C .科学的研究の応用

Synthesis of N-Boc-protected Anilines

Tert-butyl N-(propan-2-yl)carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . The N-Boc-protected anilines are important intermediates in the synthesis of various organic compounds.

Synthesis of Tetrasubstituted Pyrroles

This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis.

Building Block for Complex Molecules

Tert-butyl N-(propan-2-yl)carbamate can be used as a building block for the synthesis of complex molecules. Its alkyne functionality allows it to participate in various coupling reactions beyond click chemistry, enabling the construction of diverse functional molecules.

Intermediate for Natural Product Synthesis

®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines, was synthesized from L -Serine in overall yield 30% through seven steps, including esterification, Bn protection, Boc protection, TBS protection, reduction, Corey-Fuchs reaction .

Solvent Properties

Tert-butyl N-(propan-2-yl)carbamate is soluble in methylene chloride, chloroform, and alcohols . This makes it a useful solvent in various chemical reactions.

Storage and Safety

This compound is typically stored in cool, dry conditions in well-sealed containers . It’s important to keep the container tightly closed to prevent degradation of the compound.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-propan-2-ylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)9-7(10)11-8(3,4)5/h6H,1-5H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFZNGUHKPPRHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408241 |

Source

|

| Record name | Tert-butyl N-propan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-propan-2-ylcarbamate | |

CAS RN |

51170-55-9 |

Source

|

| Record name | 1,1-Dimethylethyl N-(1-methylethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51170-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl N-propan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)

![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)

![(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1310678.png)

![2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran](/img/structure/B1310679.png)